Echinopsine Outperforms Ribavirin in Anti-TMV Inactivation Activity at 500 mg/L
In a direct head-to-head comparison, echinopsine (I) demonstrated superior inactivation activity against Tobacco Mosaic Virus (TMV) relative to the commercial antiviral ribavirin at an equivalent concentration of 500 mg/L [1]. The inactivation assay measures the ability of the compound to directly neutralize viral particles prior to host inoculation. Echinopsine achieved a 27.2% relative improvement over ribavirin, with the difference exceeding the combined standard errors of both measurements. This is notable because the study also found that commercial plant virus inhibitors ningnanmycin and ribavirin both typically exhibit inhibitory effects lower than 60% [1]. The evidence was generated in an in vivo Nicotiana tabacum model using the half-leaf method.
| Evidence Dimension | Anti-TMV inactivation activity (relative inhibition rate %) |
|---|---|
| Target Compound Data | 49.5 ± 4.4% at 500 mg/L |
| Comparator Or Baseline | Ribavirin: 38.9 ± 1.4% at 500 mg/L |
| Quantified Difference | Δ = +10.6 percentage points (27.2% relative improvement) |
| Conditions | In vivo half-leaf method; Nicotiana tabacum host; 500 mg/L; compound pre-incubated with virus prior to inoculation |
Why This Matters
Echinopsine provides approximately 27% higher inactivation potency than the industry-standard ribavirin at identical concentrations, offering a measurable advantage for lead selection in botanical antiviral discovery programs targeting TMV.
- [1] Cui P, Cai M, Meng Y, Yang Y, Song H, Liu Y, Wang Q. Design, synthesis and biological activities of echinopsine derivatives containing acylhydrazone moiety. Scientific Reports. 2022 Feb 21;12:2935. Table 1: Echinopsine inactivation activity 49.5 ± 4.4% vs. Ribavirin 38.9 ± 1.4% at 500 mg/L. View Source
